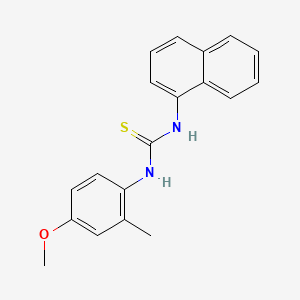
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, also known as MNAT, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MNAT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity by binding to the enzyme's catalytic domain. This binding results in a conformational change that prevents PKC from phosphorylating its substrate. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and anti-inflammatory activity. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have antioxidant activity, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has several advantages for lab experiments, including its high purity and stability. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea is also relatively easy to synthesize, making it readily available for research. However, N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, including the development of more potent and selective inhibitors of PKC, the investigation of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as an anti-cancer agent in vivo, and the exploration of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to understand the full range of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's biochemical and physiological effects and to determine its safety and toxicity in vivo.
Synthesemethoden
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been synthesized through various methods, including the reaction of 4-methoxy-2-methylaniline with 1-naphthylisothiocyanate in the presence of a base. Another method involves the reaction of 4-methoxy-2-methylphenyl isothiocyanate with 1-naphthylamine in the presence of a base. These methods have been optimized to obtain high yields of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea with purity suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been studied for its potential use in various scientific applications, including as an inhibitor of protein kinase C (PKC) and as an anti-cancer agent. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity in vitro, which could have implications for the treatment of diseases such as cancer and diabetes. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have anti-cancer activity in vitro and in vivo, making it a promising candidate for further research in this area.
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-12-15(22-2)10-11-17(13)20-19(23)21-18-9-5-7-14-6-3-4-8-16(14)18/h3-12H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKPHRULDJZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5817809.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide](/img/structure/B5817814.png)
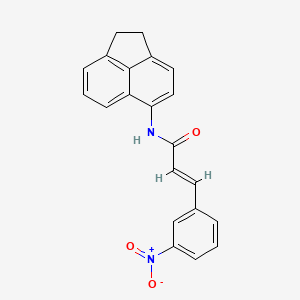
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5817821.png)
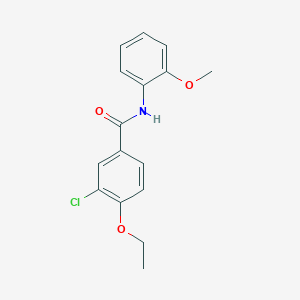
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)
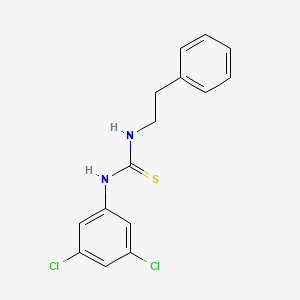
![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)
![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5817844.png)
![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)
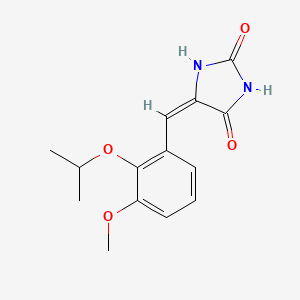
![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)